

Spectroscopic Profile of 3-Bromo-5-phenyl-4,5-dihydroisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-phenyl-4,5-dihydroisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-Bromo-5-phenyl-4,5-dihydroisoxazole**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Bromo-5-phenyl-4,5-dihydroisoxazole**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
3.18	dd	9.1, 17.3	1H	H-4a
3.61	dd	10.7, 17.3	1H	H-4b
5.66	dd	9.1, 10.7	1H	H-5
7.30-7.40	m	-	5H	Phenyl-H

Table 2: ^{13}C NMR Spectroscopic Data (75 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
49.4	C-4
82.8	C-5
128.1	Phenyl C-H
135.3	Phenyl C-ipso
136.9	C-3
163.1	Phenyl C-H

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data

Technique	m/z	Interpretation
ESI	243.9	$[\text{M}+\text{H}]^+$
GC-MS	225, 227	M^+ , $[\text{M}+2]^+$ (presence of Br)

Experimental Protocols

The synthesis and spectroscopic analysis of **3-Bromo-5-phenyl-4,5-dihydroisoxazole** are typically performed as described below.

Synthesis via 1,3-Dipolar Cycloaddition

The principal synthetic route to 3-bromo-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.^[1] For **3-Bromo-5-phenyl-4,5-dihydroisoxazole**, this involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with styrene.

Materials:

- Styrene
- Dibromoformaldoxime
- Base (e.g., triethylamine or sodium bicarbonate)
- Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

- A solution of styrene in the chosen anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.
- The solution is cooled to 0 °C in an ice bath.
- A solution of dibromoformaldoxime in the same solvent is added dropwise to the styrene solution.
- A solution of the base is then added slowly to the reaction mixture to generate bromonitrile oxide in situ.
- The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is quenched with water, and the organic layer is separated.

- The aqueous layer is extracted with the organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield **3-Bromo-5-phenyl-4,5-dihydroisoxazole**.

Spectroscopic Analysis

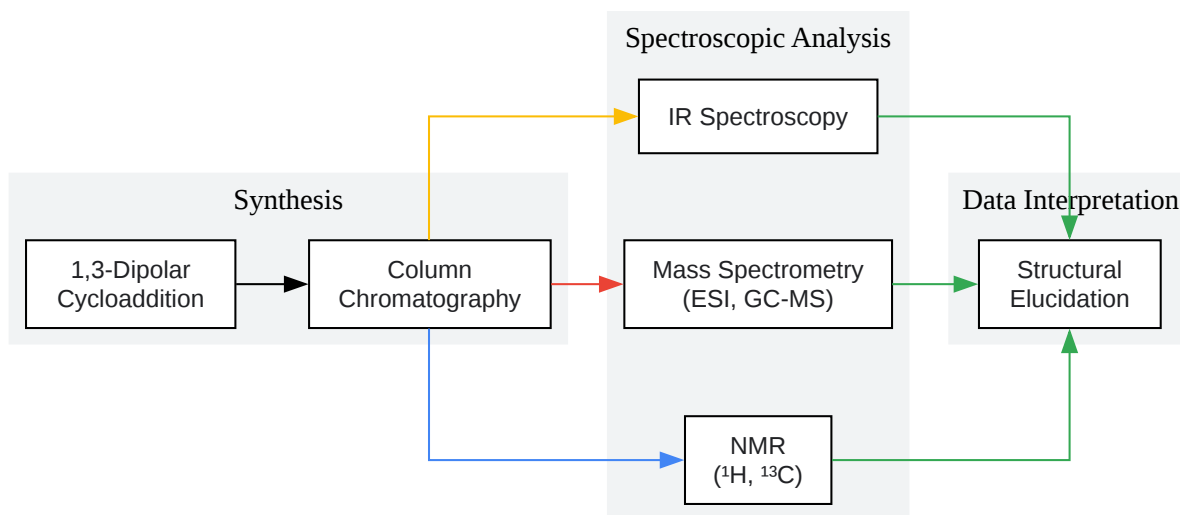
Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a 300 MHz or 400 MHz instrument.[2][3] The sample is dissolved in a deuterated solvent, typically chloroform- d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] For ESI-MS, the sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, separated, and then ionized and detected by the mass spectrometer.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over a standard wavenumber range (e.g., $4000\text{--}400\text{ cm}^{-1}$). While specific data for the title compound is not readily available, characteristic peaks for the isoxazoline ring system would be expected, including $\text{C}=\text{N}$ stretching around $1614\text{--}1625\text{ cm}^{-1}$ and C-N stretching in the $1210\text{--}1219\text{ cm}^{-1}$ region.[6]

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of the target compound to its comprehensive spectroscopic characterization.



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Caption: General workflow for synthesis and spectroscopic analysis.

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